molecular formula C19H13N3O3S2 B6107329 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B6107329
M. Wt: 395.5 g/mol
InChI Key: FFGSUEZUHFTZTD-UHFFFAOYSA-N
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Description

4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative featuring a benzamide moiety substituted with a methyl group at the para position and a (Z)-configured indolylidene-thioxothiazolidinone scaffold.

Properties

IUPAC Name

N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-10-6-8-11(9-7-10)16(23)21-22-18(25)15(27-19(22)26)14-12-4-2-3-5-13(12)20-17(14)24/h2-9,25H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSUEZUHFTZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Knoevenagel Condensation

The 5-arylidene group is introduced via a microwave-optimized Knoevenagel reaction between 2-thioxo-1,3-thiazolidin-4-one and 2-oxoindoline-3-carbaldehyde (Table 1):

Table 1: Optimized Conditions for Knoevenagel Condensation

ParameterOptimal Value
ReactorMonowave® 300
Temperature120°C
Irradiation Power300 W
CatalystPiperidine (0.1 eq)
SolventGlacial Acetic Acid
Reaction Time15–20 min
Yield85–92%

Under these conditions, the Z-isomer is exclusively formed due to microwave-induced thermodynamic control. The reaction mixture is purified via recrystallization from ethanol/water (3:1), yielding yellow crystals confirmed by 1H^1H NMR (δ\delta 7.85 ppm, singlet, C=CH) and HRMS (m/zm/z 317.0325 [M+H]+^+ ).

Sulfur/Nitrogen Displacement for Benzamide Incorporation

Two-Step Amidation Protocol

The 2-thioxo group undergoes displacement with 4-methylbenzamide in a stereoretentive process (Scheme 1):

  • Activation : Treatment with methyl iodide (1.2 eq) in DMF at 0°C generates the reactive methylthio intermediate.

  • Displacement : Reaction with 4-methylbenzamide (1.5 eq) in the presence of K2_2CO3_3 (2 eq) at 60°C for 6 hr yields the title compound.

Key Observations :

  • Excess methyl iodide minimizes N-alkylation side products (<5% by HPLC).

  • DMF enhances solubility of the aromatic benzamide, achieving 78% isolated yield.

Alternative Synthetic Routes and Comparative Analysis

Solvent-Free Mechanochemical Approach

Adapting methodologies from thiazolidinone syntheses, ball-milling (400 rpm, 30 min) of:

  • 2-Thioxo-1,3-thiazolidin-4-one (1 eq)

  • 2-Oxoindoline-3-carbaldehyde (1 eq)

  • 4-Methylbenzamide (1.2 eq)

  • K-10 montmorillonite (20 wt%)

Yields 68% product with comparable purity to microwave methods but requires longer purification.

Continuous Flow Synthesis

A microreactor system (100 μL channel volume) operating at 140°C with 2 min residence time achieves 81% conversion, demonstrating scalability potential.

Characterization and Quality Control

Critical analytical data for batch validation:

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA/ACN gradient)

  • Melting Point : 218–220°C (decomposition observed >230°C)

  • IR (KBr) : 1715 cm1^{-1} (C=O, thiazolidinone), 1660 cm1^{-1} (amide I)

  • 13^{13}C NMR (DMSO-d6_6): δ 176.8 (C=O), 139.2 (C=S), 124.5–132.1 (aromatic carbons)

Challenges and Optimization Strategies

Stereochemical Control

  • Microwave vs Thermal : Conventional heating at 80°C produces a 3:1 Z/E mixture, while microwave irradiation ensures >99% Z-selectivity.

  • Catalyst Screening : Piperidine outperforms morpholine or DMAP in suppressing imine byproducts.

Purification Challenges

  • Silica Incompatibility : The compound’s polarity necessitates reverse-phase (C18) chromatography with 60–70% aqueous methanol.

  • Degradation : Prolonged exposure to light induces C=S oxidation; storage under N2_2 at −20°C is recommended.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Analysis : Microwave reactors reduce energy costs by 40% compared to oil-bath methods.

  • Waste Streams : Acetic acid solvent is recoverable via distillation (≥90% efficiency).

  • Regulatory Compliance : Residual palladium <5 ppm (tested by ICP-MS), meeting ICH Q3D guidelines.

Emerging Methodologies

Photocatalytic Thionation

Visible-light-mediated thionation using eosin Y (0.5 mol%) and H2_2O2_2/CS2_2 achieves 89% yield in 2 hr, eliminating toxic P4_4S10_{10}.

Biocatalytic Approaches

Immobilized lipase (CAL-B) catalyzes the amidation step in tert-butanol, enabling aqueous workup and 76% yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .
  • Antimicrobial Properties : Its structure allows it to interact with bacterial enzymes, potentially leading to new antibiotic agents .
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating inflammatory pathways .

Biological Studies

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting pathways related to cancer progression and microbial resistance. It binds to active sites of enzymes, preventing substrate interaction .
  • Cell Cycle Regulation : It represses negative regulators of the cell cycle, such as CDKN1A, which is crucial for normal cell cycle progression .

Material Science

  • Development of New Materials : The unique chemical structure allows for the exploration of new materials with specific properties, potentially useful in pharmaceuticals and nanotechnology applications .

Case Studies

Several studies have been conducted to evaluate the efficacy and mechanisms of action of 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BAntimicrobial TestingShowed effectiveness against multiple strains of bacteria, highlighting its potential as a new antibiotic candidate.
Study CAnti-inflammatory MechanismIdentified pathways through which the compound reduces inflammation markers in cellular models.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy. The compound’s ability to induce apoptosis is mediated through mitochondrial membrane potential disruption, DNA fragmentation, and activation of apoptotic pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Thiazolidinone core: The 4-oxo-2-thioxo-1,3-thiazolidin-3-yl group provides structural rigidity and hydrogen-bonding capacity.
  • Indolylidene substituent : The 2-oxo-1,2-dihydro-3H-indol-3-ylidene group enhances π-π stacking interactions and modulates electronic properties.
  • 4-methylbenzamide : The para-methyl substitution on the benzamide moiety likely influences lipophilicity and metabolic stability.

For example, describes the synthesis of related (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives via carbodiimide-mediated coupling in DMF .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several thiazolidinone and benzamide derivatives reported in the literature. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide (Target) Thiazolidinone + benzamide 4-methylbenzamide; (Z)-indolylidene ~379.46 (calculated) Enhanced lipophilicity from methyl group; Z-configuration stabilizes conjugation
(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide Thiazolidinone + benzamide Unsubstituted benzamide; (Z)-indolylmethylene 379.46 Simpler structure; lacks methyl group, potentially lower metabolic stability
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole + benzamide Acetylpyridinyl; phenyl 414.49 Thiadiazole core; acetylpyridinyl enhances electron-withdrawing properties
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Thiazolidinone 3-hydroxyphenyl; (Z)-1-methylindolylmethylene ~350 (estimated) Hydroxyl group improves solubility; methylindole may enhance membrane permeation

Functional Comparisons

Antimicrobial Activity

  • Target Compound : While direct activity data are unavailable, structurally similar compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) exhibit potent antibacterial and antifungal activity (MIC: 2–8 µg/mL against S. aureus and C. albicans) .
  • Compound 8a : Shows moderate activity due to the thiadiazole core but lacks indole-derived π-stacking interactions .
  • 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives : Demonstrated antioxidant and antimicrobial efficacy (IC~50~: 15–30 µM for DPPH scavenging; 12–18 mm inhibition zones against E. coli) .

Electronic and Steric Effects

  • Z-configuration in the indolylidene moiety (vs. E-isomers) stabilizes conjugation and may reduce steric hindrance, as seen in cycloaddition reactions involving similar thiazolidinones .

Biological Activity

4-Methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₆H₁₄N₂O₄S₂. Its structure includes a thiazolidine ring and an indole derivative, which are known for their diverse biological properties. The specific structural features contribute to its interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been tested against various protein kinases, including DYRK1A and CDK5. In vitro studies have shown that it can inhibit these kinases effectively, which is crucial for regulating cell cycle progression and apoptosis .
  • Cell Cycle Regulation : It has been observed to repress the negative regulatory factor CDKN1A, interrupting normal cell cycle checkpoints. This action may lead to altered cell proliferation dynamics .
  • Inflammatory Response Modulation : The compound interacts with transcription factors involved in inflammatory responses, suppressing NF-kappa-B activation while activating AP-1. This dual action suggests potential anti-inflammatory properties .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various studies:

Antitumor Activity

Numerous studies have highlighted the compound's cytotoxic effects against cancer cell lines. For instance:

  • IC50 Values : In studies involving different cancer cell lines, the compound exhibited IC50 values ranging from 10–30 µM, indicating significant cytotoxicity compared to standard treatments like cisplatin .

Anticonvulsant Activity

Another area of interest is its anticonvulsant properties. A related compound showed promising results in eliminating tonic extensor phases in animal models .

Case Studies

Several case studies have been published that focus on the synthesis and testing of this compound:

  • Synthesis via Microwave Irradiation : A study demonstrated the efficient synthesis of this compound using microwave-assisted methods, leading to enhanced yields and reduced reaction times .
  • In Vivo Studies : Animal model studies indicated that administration of the compound resulted in significant reductions in tumor size and improved survival rates compared to control groups.

Data Summary Table

Biological ActivityObservationsReference
Antitumor ActivityIC50 values: 10–30 µM against various cancer lines
Anticonvulsant ActivityEffective in eliminating tonic extensor phases
Protein Kinase InhibitionSignificant inhibition of DYRK1A and CDK5
Cell Cycle RegulationRepresses CDKN1A, affecting cell proliferation

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide?

The compound can be synthesized via stepwise condensation reactions. For instance, reacting substituted benzaldehyde derivatives with thiosemicarbazide to form thiazolidinone intermediates, followed by cyclization using mercaptoacetic acid. Key steps include:

  • Formation of azo-linked intermediates via diazonium salt coupling (e.g., 2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)benzaldehyde) .
  • Cyclocondensation with indole-derived hydrazones to introduce the thioxo-thiazolidinone core . Characterization at each stage using NMR and IR spectroscopy is critical to confirm intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) and hydrogen bonding patterns .
  • NMR (¹H/¹³C) : Confirms regiochemistry and stereochemistry. For example, indole NH protons resonate at δ 10–12 ppm, while thiazolidinone protons appear as distinct singlets .
  • UV-Vis : Monitors π→π* transitions in the azo and indole moieties (~300–400 nm), useful for assessing electronic properties .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Cytotoxicity assays : Use MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
  • Antioxidant activity : DPPH radical scavenging assays to evaluate electron-donating capacity .
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) with IC₅₀ calculations .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesis?

DOE minimizes trial-and-error approaches by systematically varying parameters:

  • Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
  • Response variables : Yield, purity, and reaction time. Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions. For example, a 3² factorial design revealed that 80°C in DMF with 0.5 eq of catalyst maximizes yield (>75%) while minimizing byproducts .

Q. How can computational methods elucidate the compound’s reactivity and electronic properties?

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer interactions. For example, the indole-thiazolidinone system shows a HOMO-LUMO gap of ~3.5 eV, indicating moderate reactivity .
  • Molecular docking : Simulate binding affinities to biological targets (e.g., DNA topoisomerase II) using AutoDock Vina. Docking scores <−7.0 kcal/mol suggest strong binding .
  • Reaction path searches : Quantum chemical methods (e.g., NEB) map transition states for key steps like azo bond formation .

Q. How to resolve contradictions in reported biological activity data?

  • Cross-validation : Compare results across multiple assays (e.g., cytotoxicity in both 2D monolayer and 3D spheroid models) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-methylbenzamide with nitro groups) to isolate structure-activity relationships .
  • Metabolic stability studies : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

Q. What strategies validate the stability of this compound under varying storage conditions?

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC. A degradation threshold of <5% is acceptable for lab-scale use .
  • Light sensitivity : UV irradiation (254 nm) for 48 hours to detect photodegradation products (e.g., indole ring cleavage) .

Q. How to elucidate the mechanism of azo bond formation in its synthesis?

  • Isotopic labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the azo linkage via MS/MS fragmentation .
  • In situ monitoring : Raman spectroscopy detects transient intermediates (e.g., diazonium salts) during coupling reactions .

Methodological Guidelines

  • Synthetic Optimization : Prioritize solvent selection (polar aprotic solvents enhance cyclization) and catalyst choice (p-TsOH improves yields over H₂SO₄) .
  • Data Interpretation : Use Gaussian-derived Mulliken charges to explain regioselectivity in electrophilic substitution reactions .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

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